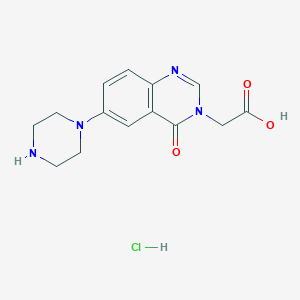![molecular formula C18H18BrNO3 B8490097 methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate](/img/structure/B8490097.png)
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate
概要
説明
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate is an organic compound with the molecular formula C17H18BrNO3. This compound is characterized by its complex structure, which includes a benzoyl group, a bromine atom, and multiple methyl groups. It is primarily used in organic synthesis and research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate typically involves multiple steps. One common method includes the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methyl 2,4-dimethylbenzoate in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
作用機序
The mechanism of action of methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its observed biological effects .
類似化合物との比較
Similar Compounds
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 2-amino-3-methylbenzoate
- Methyl 6-bromo-3-methoxy-2-methylbenzoate
Uniqueness
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate is unique due to its specific substitution pattern and the presence of both bromine and benzoyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C18H18BrNO3 |
|---|---|
分子量 |
376.2 g/mol |
IUPAC名 |
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C18H18BrNO3/c1-10-5-7-13(19)9-15(10)17(21)20-16-11(2)6-8-14(12(16)3)18(22)23-4/h5-9H,1-4H3,(H,20,21) |
InChIキー |
SSPQOLHQGAFWCA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=CC(=C2C)C(=O)OC)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid](/img/structure/B8490018.png)








![{2-[(2-Methylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B8490079.png)


![2-Amino-1-[4-(2,4-dichloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B8490111.png)

